2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide
Description
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide is a pyrazole derivative characterized by a nitro group at the 4-position, methyl groups at the 3- and 5-positions of the pyrazole ring, and an N-methylacetamide side chain. Structural analogs often exhibit diverse applications, ranging from agrochemicals to pharmaceutical intermediates, depending on substituent patterns .
Properties
Molecular Formula |
C8H12N4O3 |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C8H12N4O3/c1-5-8(12(14)15)6(2)11(10-5)4-7(13)9-3/h4H2,1-3H3,(H,9,13) |
InChI Key |
OJUCIBVEODOYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with N-methylacetamide under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions, using reagents like hydrogen gas and palladium catalysts.
Substitution: The pyrazole ring can participate in substitution reactions, where the nitro or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features of the target compound with analogs from recent synthetic studies and commercial intermediates:
Key Observations :
Physicochemical and Spectroscopic Properties
A comparative analysis of physicochemical and spectral data is provided below:
Insights :
- The target’s lower molecular weight (212.2 vs.
- The nitro group in the target may result in a higher melting point compared to amino-substituted analogs due to stronger intermolecular dipole interactions .
Challenges :
- Introducing the nitro group may require controlled nitration conditions to avoid over-oxidation.
- The acetamide side chain’s stability under acidic/basic conditions must be evaluated during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
